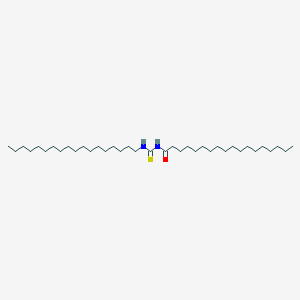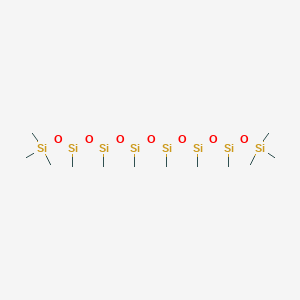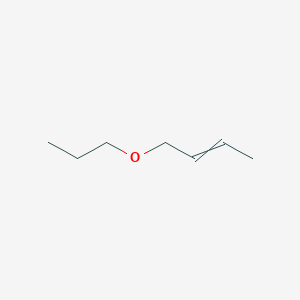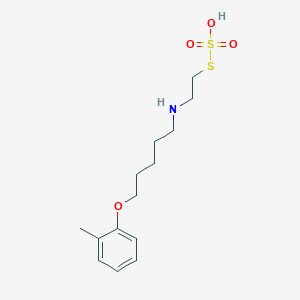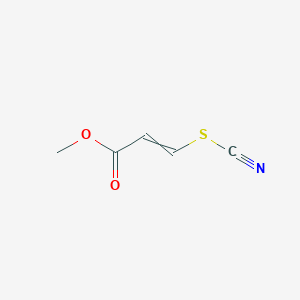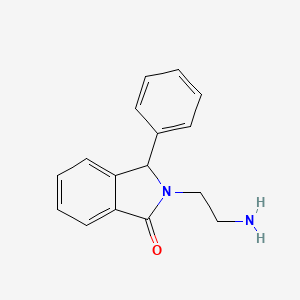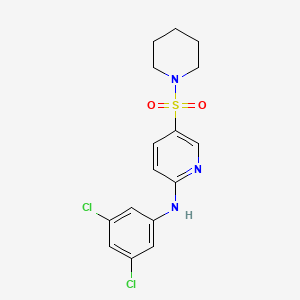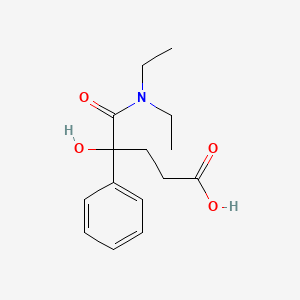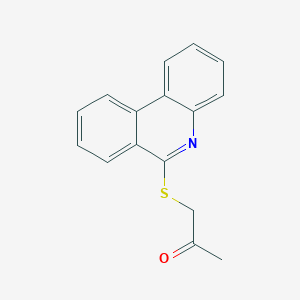
1-Phenanthridin-6-ylsulfanylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthridin-6-ylsulfanylpropan-2-one is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a nitrogen heterocyclic compound known for its presence in various bioactive molecules and its role in DNA-binding fluorescent dyes . The compound this compound is characterized by a phenanthridine moiety attached to a propan-2-one group via a sulfanyl linkage.
Métodos De Preparación
The synthesis of 1-Phenanthridin-6-ylsulfanylpropan-2-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed annulation of phenanthridin-6-yl derivatives with appropriate sulfanyl and propan-2-one precursors . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, and solvents like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-Phenanthridin-6-ylsulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfanyl moiety.
Addition: The carbonyl group in the propan-2-one moiety can undergo addition reactions with nucleophiles like Grignard reagents, forming tertiary alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenanthridin-6-ylsulfanylpropan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenanthridin-6-ylsulfanylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthridine moiety can intercalate into DNA, disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . Additionally, the compound may interact with cellular proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Phenanthridin-6-ylsulfanylpropan-2-one can be compared with other phenanthridine derivatives, such as phenanthridin-6(5H)-one and phenanthridin-6-ylmethanol . These compounds share a similar phenanthridine core but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct reactivity and biological activity compared to its analogs.
Similar compounds include:
- Phenanthridin-6(5H)-one
- Phenanthridin-6-ylmethanol
- Phenanthridin-6-ylamine
These compounds are studied for their diverse applications in chemistry, biology, and medicine, highlighting the versatility and importance of phenanthridine derivatives in scientific research .
Propiedades
Número CAS |
13896-98-5 |
|---|---|
Fórmula molecular |
C16H13NOS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
1-phenanthridin-6-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C16H13NOS/c1-11(18)10-19-16-14-8-3-2-6-12(14)13-7-4-5-9-15(13)17-16/h2-9H,10H2,1H3 |
Clave InChI |
NCJVVJWBMVXPIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


